molecular formula C9H15N2O5- B1248775 N-acetyl-LL-2,6-diaminopimelate(1-)

N-acetyl-LL-2,6-diaminopimelate(1-)

Cat. No.: B1248775
M. Wt: 231.23 g/mol
InChI Key: KYVLWJXMCBZDRL-BQBZGAKWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-LL-2,6-diaminopimelate(1-) is a key biochemical intermediate in the bacterial biosynthesis pathway for lysine and the peptidoglycan layer of the cell wall . This anion serves as the specific substrate for the enzyme N-acetyldiaminopimelate deacetylase (EC 3.5.1.47) . The enzymatic reaction involves the hydrolysis of N-acetyl-LL-2,6-diaminoheptanedioate in the presence of water, resulting in the production of acetate and LL-2,6-diaminoheptanedioate (diaminopimelate) . Given that this metabolic pathway is essential in bacteria and plants but absent in humans, it represents a promising target for the development of novel antibacterial agents . Research involving this compound is therefore critical for advancing our understanding of bacterial metabolism and for studies in enzymology and microbial physiology. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N2O5-

Molecular Weight

231.23 g/mol

IUPAC Name

(2S,6S)-2-acetamido-6-azaniumylheptanedioate

InChI

InChI=1S/C9H16N2O5/c1-5(12)11-7(9(15)16)4-2-3-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-,7-/m0/s1

InChI Key

KYVLWJXMCBZDRL-BQBZGAKWSA-M

Isomeric SMILES

CC(=O)N[C@@H](CCC[C@@H](C(=O)[O-])[NH3+])C(=O)[O-]

Canonical SMILES

CC(=O)NC(CCCC(C(=O)[O-])[NH3+])C(=O)[O-]

Origin of Product

United States

Biosynthesis of N Acetyl Ll 2,6 Diaminopimelate 1

The Acetylase Pathway: Formation of N-acetyl-LL-2,6-diaminopimelate(1-)

The acetylase pathway represents one of the four known variations of the diaminopimelate (DAP) pathway for lysine (B10760008) biosynthesis in bacteria. asm.orgnih.gov It is characterized by the utilization of acetylated intermediates. asm.orgpnas.org

Aspartate as the Primary Precursor for the Diaminopimelate Pathway

The journey to N-acetyl-LL-2,6-diaminopimelate(1-) begins with the amino acid aspartate. nih.govresearchgate.net Aspartate serves as the initial substrate for the DAP pathway, which is a branch of the aspartate-derived amino acid biosynthetic family responsible for synthesizing not only lysine but also methionine, threonine, and isoleucine. nih.govresearchgate.netwikipedia.org The initial steps are common to all variants of the DAP pathway. pnas.orgresearchgate.net First, aspartate is converted to L-aspartate-semialdehyde. pnas.org This conversion is a critical branch point in the biosynthesis of these essential amino acids. researchgate.net

Enzymatic Steps and Intermediates Leading to N-acetyl-LL-2,6-diaminopimelate(1-)

Following the formation of L-aspartate-semialdehyde, the first committed step unique to lysine biosynthesis is the condensation of L-aspartate-semialdehyde with pyruvate (B1213749) to yield dihydrodipicolinate. pnas.orgresearchgate.net This is then reduced to tetrahydrodipicolinate (THDP). eolss.net From THDP, the acetylase pathway diverges from the other DAP pathway variants. pnas.org

The key enzymatic steps in the acetylase pathway leading to the formation of N-acetyl-LL-2,6-diaminopimelate(1-) are as follows:

Tetrahydrodipicolinate Acetylase (THDP-NAT): This enzyme catalyzes the acetylation of tetrahydrodipicolinate, incorporating an acetyl group from acetyl-CoA. nih.govresearchgate.net This step is analogous to the succinylation step in the succinylase pathway. asm.org

N-acetylaminoketopimelate Aminotransferase (AT): An aminotransferase then facilitates the conversion of the acetylated keto-pimelate intermediate to N-acetyl-LL-2,6-diaminopimelate by transferring an amino group. nih.govresearchgate.net

N-acetyldiaminopimelate Deacetylase (NAD-DAC): This enzyme removes the acetyl group from N-acetyl-LL-2,6-diaminopimelate to produce LL-2,6-diaminopimelate. nih.govresearchgate.netebi.ac.uk

Diaminopimelate Epimerase (DapF): The final step before the formation of lysine involves the epimerization of LL-2,6-diaminopimelate to meso-diaminopimelate (m-DAP). pnas.orgnih.gov

The compound N-acetyl-LL-2,6-diaminopimelate(1-) is the product of the N-acetylaminoketopimelate aminotransferase and the substrate for N-acetyldiaminopimelate deacetylase. nih.govresearchgate.net

Interactive Data Table: Enzymes of the Acetylase Pathway

EnzymeAbbreviationEC NumberFunction
Tetrahydrodipicolinate AcetylaseTHDP-NAT-Acetylation of tetrahydrodipicolinate
N-acetylaminoketopimelate AminotransferaseAT-Transamination to form N-acetyl-LL-2,6-diaminopimelate
N-acetyldiaminopimelate DeacetylaseNAD-DAC3.5.1.47Deacetylation of N-acetyl-LL-2,6-diaminopimelate
Diaminopimelate EpimeraseDapF5.1.1.7Epimerization of LL-2,6-diaminopimelate

Note: Specific EC numbers for all enzymes in the acetylase pathway are not as well-characterized as those in the more common succinylase pathway.

Comparative Analysis of the Acetylase Pathway with Other Variants

The acetylase pathway is one of four variations of the DAP pathway, the others being the succinylase, aminotransferase, and dehydrogenase pathways. asm.orgwikipedia.org

The succinylase pathway is the most prevalent variant, utilized by the majority of Gram-negative and many Gram-positive bacteria. pnas.orgnih.gov It is analogous to the acetylase pathway but uses a succinyl group from succinyl-CoA instead of an acetyl group to protect the amino group during the intermediate steps. nih.goveolss.netresearchgate.netnih.gov The enzymes involved are tetrahydrodipicolinate N-succinyltransferase (DapD), N-succinyl-L,L-diaminopimelate aminotransferase (DapC), and N-succinyl-L,L-diaminopimelate desuccinylase (DapE). nih.gov

A more recently discovered variant, the aminotransferase pathway, is a shorter route that bypasses the acylation and deacylation steps altogether. cabidigitallibrary.orgnih.gov In this pathway, L,L-diaminopimelate aminotransferase (DapL) directly converts tetrahydrodipicolinate to LL-2,6-diaminopimelate. eolss.netnih.gov

Phylogenetic Distribution and Species-Specific Utilization of the Acetylase Pathway

The acetylase pathway has a more limited phylogenetic distribution compared to the succinylase pathway. asm.orgeolss.netnih.govcabidigitallibrary.org It has been biochemically identified in certain species of the genus Bacillus, such as Bacillus subtilis. pnas.orgeolss.net However, the specific genes encoding all the enzymes of this pathway have not been as extensively characterized as those for the other DAP pathway variants. asm.org Some bacterial species, like Bacillus macerans, have the genetic capacity to utilize enzymes from both the dehydrogenase and acetylase pathways. eolss.net

Interactive Data Table: Distribution of DAP Pathway Variants

Pathway VariantKey Intermediate ProtectionPhylogenetic Distribution
AcetylaseAcetyl groupCertain Bacillus species. asm.orgeolss.net
SuccinylaseSuccinyl groupMost Gram-negative and many Gram-positive bacteria. pnas.orgnih.gov
AminotransferaseNone (direct amination)Found in Chlamydia, cyanobacteria, and plants. eolss.netcabidigitallibrary.orgnih.gov
DehydrogenaseNone (direct conversion)Some Bacillus and Corynebacterium species. nih.goveolss.net

Enzymology of N Acetyl Ll 2,6 Diaminopimelate 1 Transformation

N-acetyldiaminopimelate Deacetylase (EC 3.5.1.47)

N-acetyldiaminopimelate deacetylase, systematically named N6-acetyl-LL-2,6-diaminoheptanedioate amidohydrolase, is the enzyme responsible for the deacetylation of N-acetyl-LL-2,6-diaminopimelate. researchgate.net This reaction is a key step in the acetylase variant of the lysine (B10760008) biosynthesis pathway found in certain bacteria. wikipedia.orgnih.gov The enzyme catalyzes the hydrolysis of the amide bond, releasing acetate (B1210297) and LL-2,6-diaminopimelate. researchgate.netuniprot.org

Molecular Classification and Enzyme Architecture

N-acetyldiaminopimelate deacetylase (EC 3.5.1.47) is classified as a hydrolase, specifically an amidohydrolase that acts on carbon-nitrogen bonds in linear amides, distinct from peptide bonds. researchgate.netwikipedia.org Further classification places it within the M20 metallopeptidase superfamily, which includes a diverse range of peptidases and non-peptidase homologues such as aminoacylases and other deacetylases. uniprot.orgebi.ac.uk

The enzyme's architecture is typically homodimeric, meaning it is composed of two identical protein subunits. uniprot.org This dimeric structure is common for members of the M20 family and is often essential for catalytic function. Structurally, many deacetylases adopt a (β/α) barrel fold, also known as a TIM barrel, which creates a stable scaffold for the active site. The enzyme from Bacillus subtilis is predicted to belong to the alpha/beta structural family. nih.gov

Table 1: Molecular Classification of N-acetyldiaminopimelate Deacetylase

Classification LevelName/Designation
Enzyme Commission No. EC 3.5.1.47
Systematic Name N6-acetyl-LL-2,6-diaminoheptanedioate amidohydrolase
Enzyme Family Hydrolases
Sub-Family Amidohydrolases (acting on linear amides)
Superfamily M20 Peptidases

Detailed Catalytic Mechanism and Reaction Specificity

N-acetyl-LL-2,6-diaminoheptanedioate + H₂O ⇌ LL-2,6-diaminoheptanedioate + Acetate wikipedia.orguniprot.org

As a member of the M20 metallo-hydrolase family, the catalytic mechanism is presumed to involve one or two divalent metal ions, typically zinc, within the active site. This di-zinc center is a hallmark of many related amidohydrolases. The mechanism proceeds via the activation of a water molecule by the metal center. This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the substrate's acetyl group. This leads to the formation of a transient tetrahedral intermediate, which is stabilized by interactions with active site residues. The collapse of this intermediate results in the cleavage of the C-N bond, releasing acetate and the deacetylated product, LL-2,6-diaminopimelate. Key residues, such as histidine and aspartate, are crucial for positioning the substrate and facilitating the proton transfers necessary for catalysis. nih.govnih.gov

The enzyme exhibits high substrate specificity. It functions as the terminal enzyme in the acetylase pathway of lysine biosynthesis, a pathway distinct from the more common succinylase and dehydrogenase pathways. nih.gov This specificity ensures the correct precursor is available for the final steps of lysine production in the organisms that utilize this specific metabolic route.

Enzyme Kinetics and Michaelis-Menten Parameters

The kinetic behavior of N-acetyldiaminopimelate deacetylase can be described by the Michaelis-Menten model, which relates the initial reaction rate (v₀) to the substrate concentration ([S]). The key parameters of this model are the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Vmax represents the rate of the reaction when the enzyme is fully saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. youtube.com

While the general kinetic framework is established, specific experimental values for the Km and Vmax of N-acetyldiaminopimelate deacetylase with its natural substrate are not extensively reported in the available literature. Kinetic analyses of related deacetylases, however, are routinely performed to characterize their function. nih.govnih.gov

Table 2: The Michaelis-Menten Equation

ParameterDescription
v₀ The initial velocity or rate of the enzyme-catalyzed reaction.
Vmax The maximum velocity achieved by the system at saturating substrate concentration.
[S] The concentration of the substrate, N-acetyl-LL-2,6-diaminopimelate(1-).
Km The Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax.
Equation v₀ = (Vmax * [S]) / (Km + [S])

Structural Biology of N-acetyldiaminopimelate Deacetylase

The three-dimensional structure of N-acetyldiaminopimelate deacetylase is fundamental to its function. While experimentally determined crystal structures are not broadly available for all species, high-quality computed structure models, such as those from AlphaFold, exist for homologs like the enzyme from Shouchella clausii. These models, combined with data from related enzymes, provide significant insight into the enzyme's structural biology.

The active site is the region of the enzyme where substrate binding and catalysis occur. For N-acetyldiaminopimelate deacetylase, the active site is characterized by a binuclear metal center, typically containing two Zn²⁺ ions, which are coordinated by conserved histidine and aspartate/glutamate (B1630785) residues. uniprot.orgresearchgate.net In the homolog from Bacillus cereus, key active site residues have been identified at positions 69 and 128, with the latter predicted to function as the proton acceptor in the catalytic cycle. uniprot.org

The substrate, N-acetyl-LL-2,6-diaminopimelate, is positioned within a binding pocket through a series of specific non-covalent interactions. These include hydrogen bonds and electrostatic interactions between the substrate's carboxyl and amino groups and the enzyme's side chains. For instance, a tyrosine residue is often found in the active site of related deacetylases and is thought to be essential for polarizing the substrate's amide carbonyl, making it more susceptible to nucleophilic attack. nih.gov The precise geometry of these interactions ensures the correct orientation of the acetyl group relative to the activated water molecule, facilitating efficient catalysis.

Enzyme function is not static; it involves dynamic conformational changes that are integral to the catalytic process. For hydrolases like N-acetyldiaminopimelate deacetylase, these dynamics can include "open" and "closed" conformations. In the open state, the active site is accessible, allowing the substrate to enter and the products to leave. nih.gov Upon substrate binding, the enzyme may transition to a closed conformation, which sequesters the active site from the solvent and aligns the catalytic machinery for the reaction.

This transition between states is often triggered by the initial binding of the ligand (substrate). nih.gov The binding energy is used to drive these conformational changes, which can involve movements of entire domains or subtle shifts in active site loops. These motions are critical for bringing catalytic residues into their correct positions, stabilizing the transition state, and facilitating the release of products. While specific studies on the conformational dynamics of N-acetyldiaminopimelate deacetylase are limited, the principles derived from other M20 peptidases and deacetylases suggest that such flexibility is essential for its catalytic efficiency. nih.govmdpi.com

Associated Enzymes in the Diaminopimelate-Lysine Biosynthetic Network

The transformation of N-acetyl-LL-2,6-diaminopimelate(1-) is intricately linked to a network of enzymes essential for bacterial cell wall synthesis and amino acid metabolism. This section focuses on three key enzymes that interact with or are part of the broader diaminopimelate (DAP) and lysine biosynthetic pathway: Diaminopimelate Epimerase (DapF), Diaminopimelate Decarboxylase (LysA), and UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase (MurE). These enzymes play critical roles in the production of essential building blocks for bacterial survival.

Diaminopimelate Epimerase (DapF)

Diaminopimelate epimerase (DapF) is a crucial enzyme in the lysine biosynthetic pathway found in bacteria and plants. wikipedia.org It catalyzes the stereoinversion of LL-2,6-diaminopimelate (LL-DAP) to meso-diaminopimelate (meso-DAP). researchgate.netuniprot.org This epimerization is a vital step as meso-DAP is an essential component for cross-linking the peptidoglycan cell wall in most Gram-negative bacteria and is also the direct precursor to L-lysine. nih.govpnas.org

Enzymatic Function and Mechanism:

DapF is a pyridoxal (B1214274) 5'-phosphate (PLP)-independent amino acid racemase. nih.gov The catalytic mechanism involves a pair of cysteine residues within the active site that act as a two-base system. nih.govebi.ac.uk One cysteine, in its thiolate form, abstracts a proton from the substrate, while the other, in its thiol form, reprotonates the resulting planar carbanion intermediate, leading to the inversion of stereochemistry at the α-carbon. researchgate.netnih.govebi.ac.uk The enzyme exists as a functional dimer, and this dimerization is essential for its catalytic activity. nih.gov

Research Findings on DapF:

FeatureDescriptionReferences
EC Number 5.1.1.7 wikipedia.org
Substrate LL-2,6-diaminoheptanedioate (LL-DAP) wikipedia.org
Product meso-diaminoheptanedioate (meso-DAP) wikipedia.org
Cofactor None (PLP-independent) nih.gov
Catalytic Residues Two cysteine residues nih.govebi.ac.uk
Quaternary Structure Functional dimer nih.gov

Studies on DapF from various organisms, including Escherichia coli, Haemophilus influenzae, and Mycobacterium tuberculosis, have provided significant insights into its structure and function. researchgate.netnih.gov The enzyme's unique mechanism and its absence in animals make it a promising target for the development of novel antibiotics. wikipedia.orgnih.gov

Diaminopimelate Decarboxylase (LysA)

Diaminopimelate decarboxylase (LysA) is a key enzyme that catalyzes the final and irreversible step in the biosynthesis of L-lysine from meso-DAP. wikipedia.orgnih.gov This reaction involves the stereospecific decarboxylation of meso-diaminopimelate to produce L-lysine and carbon dioxide. wikipedia.orguniprot.org L-lysine is a fundamental amino acid required for protein synthesis and, in many Gram-positive bacteria, for the cross-linking of the peptidoglycan cell wall. nih.govwikipedia.org

Enzymatic Function and Mechanism:

LysA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme belonging to the family of lyases. wikipedia.org The reaction mechanism initiates with the formation of a Schiff base between the PLP cofactor and a conserved lysine residue in the active site. The substrate, meso-DAP, then displaces the lysine to form a substrate-PLP Schiff base. wikipedia.orgnih.gov This is followed by the decarboxylation of meso-DAP. wikipedia.org The enzyme exhibits high stereospecificity, acting only on the meso-isomer of DAP and not the LL- or DD-isomers. uniprot.org Similar to DapF, LysA from various bacterial sources has been shown to be a functional dimer, with dimerization being essential for its catalytic activity. nih.gov

Research Findings on LysA:

FeatureDescriptionReferences
EC Number 4.1.1.20 wikipedia.org
Substrate meso-2,6-diaminoheptanedioate (meso-DAP) wikipedia.orguniprot.org
Product L-lysine, CO2 wikipedia.org
Cofactor Pyridoxal 5'-phosphate (PLP) wikipedia.orguniprot.org
Quaternary Structure Dimer nih.gov
Optimum pH 6.7-6.8 uniprot.org

The absence of the lysine biosynthetic pathway, and therefore LysA, in humans makes this enzyme an attractive target for the development of new antibacterial agents. wikipedia.orgnih.gov

UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase (MurE)

UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase, commonly known as MurE, is a crucial enzyme in the cytoplasmic stage of bacterial cell wall peptidoglycan biosynthesis. nih.govnih.gov It catalyzes the ATP-dependent addition of a diamino acid, typically meso-diaminopimelic acid (meso-DAP) in most Gram-negative bacteria, to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG). uniprot.orgdrugbank.com

Enzymatic Function and Mechanism:

MurE belongs to the Mur ligase family, which are responsible for the stepwise assembly of the peptide stem of peptidoglycan. researchgate.netoup.com The reaction catalyzed by MurE is essential for forming the tripeptide precursor necessary for the subsequent steps of peptidoglycan synthesis. nih.gov The enzyme utilizes the energy from ATP hydrolysis to form a peptide bond between the D-glutamate of UMAG and the diamino acid. researchgate.net While MurE from most Gram-negative bacteria specifically adds meso-DAP, in most Gram-positive bacteria, the enzyme adds L-lysine instead. oup.com

Research Findings on MurE:

FeatureDescriptionReferences
EC Number 6.3.2.13 uniprot.orgwikipedia.org
Substrates ATP, UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG), meso-2,6-diaminoheptanedioate wikipedia.org
Products ADP, phosphate (B84403), UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate wikipedia.org
Cofactor ATP researchgate.net
Cellular Location Cytoplasm drugbank.com

The essential role of MurE in peptidoglycan synthesis across a broad range of bacteria makes it a highly attractive target for the development of broad-spectrum antibacterial drugs. researchgate.net

Genetic Regulation and Microbial Physiology Associated with N Acetyl Ll 2,6 Diaminopimelate 1 Metabolism

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The expression of genes involved in the diaminopimelate pathway is subject to sophisticated transcriptional and post-transcriptional control mechanisms, primarily governed by the intracellular concentration of the end-product, L-lysine.

A principal mechanism of transcriptional regulation in Bacillus subtilis is the lysine (B10760008) riboswitch. bohrium.comasm.org This is a structured non-coding RNA element located in the 5' untranslated region of the mRNA of genes involved in lysine biosynthesis and transport, most notably the lysC gene, which encodes aspartokinase II, a key enzyme at the beginning of the DAP pathway. bohrium.comasm.org

When lysine levels are high, the amino acid binds directly to the aptamer domain of the riboswitch. This binding induces a conformational change in the RNA structure, leading to the formation of a transcriptional terminator. asm.org This premature termination of transcription prevents the expression of the downstream biosynthetic genes, thus conserving cellular resources. Conversely, when lysine concentrations are low, the riboswitch adopts an alternative conformation that allows transcription to proceed, leading to the synthesis of the enzymes required for lysine production. asm.org

Post-transcriptional regulation also plays a role in controlling the levels of biosynthetic enzymes. While specific mechanisms for the acetylase pathway enzymes are not extensively detailed, bacteria employ various post-transcriptional strategies, such as mRNA stability and translational control, to fine-tune gene expression in response to environmental cues. nih.gov In Bacillus subtilis, post-transcriptional control has been observed for other biosynthetic pathways, suggesting that similar mechanisms could be at play for the DAP pathway. nih.gov

Table 1: Key Genes in the Bacillus subtilis Diaminopimelate (Acetylase) Pathway and their Regulation

GeneEncoded Enzyme/FunctionKnown Regulatory Mechanisms
dapGAspartokinase IFeedback inhibition by meso-diaminopimelate
lysCAspartokinase IILysine riboswitch (transcriptional attenuation), Feedback inhibition by L-lysine
asdAspartate-semialdehyde dehydrogenase-
dapADihydrodipicolinate synthaseFeedback inhibition by L-lysine
dapBDihydrodipicolinate reductase-
dapEN-acetyldiaminopimelate deacetylase-
dapFDiaminopimelate epimerase-
lysADiaminopimelate decarboxylase-

Note: This table represents a summary of known regulatory mechanisms. The regulation of some genes in the acetylase pathway is not yet fully elucidated.

Feedback Inhibition and Allosteric Control Mechanisms in the Pathway

In addition to genetic regulation, the activity of the diaminopimelate pathway is rapidly and directly controlled by the concentration of its end-product, L-lysine, through feedback inhibition and allosteric control. This immediate regulation allows the cell to quickly adjust the metabolic flux in response to changing needs.

The primary target for feedback inhibition in the DAP pathway is the first committed enzyme, dihydrodipicolinate synthase (DHDPS), encoded by the dapA gene. asm.orgnih.gov L-lysine acts as an allosteric inhibitor of DHDPS. It binds to a regulatory site on the enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. asm.org The sensitivity of DHDPS to lysine inhibition can vary between different bacterial species. asm.org

In Bacillus subtilis, another key regulatory point is the enzyme aspartokinase II, encoded by the lysC gene. The activity of this enzyme is also allosterically inhibited by L-lysine. bohrium.com This provides a dual control mechanism at the very beginning of the pathway, ensuring that the initial steps are curtailed when sufficient lysine is present. Furthermore, aspartokinase I, encoded by dapG, is inhibited by the intermediate meso-diaminopimelate. pnas.org

There is currently no direct evidence to suggest that N-acetyl-LL-2,6-diaminopimelate(1-) itself acts as a feedback inhibitor or an allosteric modulator within the pathway. The primary regulatory signal appears to be the final product, L-lysine. The intricate network of feedback loops ensures a fine-tuned control over the entire pathway, preventing the wasteful synthesis of intermediates when the final product is abundant.

Role of N-acetyl-LL-2,6-diaminopimelate(1-) in Bacterial Cell Wall Homeostasis and Growth

The diaminopimelate pathway is of fundamental importance for most bacteria, not only for the synthesis of lysine for proteins but also for providing a crucial component of the cell wall: meso-diaminopimelate (m-DAP). scispace.com m-DAP is the amino acid that typically forms the cross-links between the glycan chains in the peptidoglycan of Gram-negative and many Gram-positive bacteria, including Bacillus subtilis. nih.govscispace.com This cross-linking is essential for the structural integrity and rigidity of the cell wall, which protects the bacterium from osmotic stress and maintains its shape.

N-acetyl-LL-2,6-diaminopimelate(1-) is a direct precursor to LL-diaminopimelate in the acetylase pathway, which is then epimerized to m-DAP. Therefore, the metabolism of N-acetyl-LL-2,6-diaminopimelate(1-) is intrinsically linked to the maintenance of cell wall homeostasis. A continuous and well-regulated supply of m-DAP is necessary for the constant synthesis and remodeling of the peptidoglycan that occurs during bacterial growth and division.

Disruption of the DAP pathway, including the steps involving N-acetyl-LL-2,6-diaminopimelate(1-), leads to a deficiency in m-DAP. pnas.org This, in turn, results in the synthesis of a weakened cell wall that is unable to withstand the internal turgor pressure, ultimately leading to cell lysis and death. scispace.com The essentiality of this pathway for cell wall synthesis makes it an attractive target for the development of novel antibiotics.

Studies on Bacillus subtilis have shown that limitations in aspartate, the initial precursor for the DAP pathway, lead to a depletion of m-DAP, inhibiting peptidoglycan synthesis and sensitizing the cells to antibiotics that target the cell wall. scispace.com This highlights the critical role of a functional DAP pathway, including the acetylase variant, in ensuring robust cell growth and survival.

Adaptation of Diaminopimelate Pathways to Environmental Conditions

Bacteria have evolved different variants of the diaminopimelate pathway, which may reflect adaptations to diverse environmental niches and metabolic capabilities. The four known variants are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. nih.govresearchgate.net The acetylase pathway, which involves N-acetyl-LL-2,6-diaminopimelate(1-), is predominantly found in species of the genus Bacillus. bohrium.comnih.gov

The choice of pathway can be influenced by the availability of specific nutrients. For example, the dehydrogenase pathway, which directly converts tetrahydrodipicolinate to meso-diaminopimelate, is favored in environments with high concentrations of ammonium (B1175870). nih.gov This suggests that the acetylase pathway may be more efficient or advantageous under conditions where other nitrogen sources are utilized.

The regulation of gene expression in Bacillus subtilis is highly responsive to environmental stressors and nutrient availability. For instance, the expression of various genes, including those involved in metabolism, is altered during growth under anaerobic conditions or in response to heat stress. It is plausible that the expression of the genes in the acetylase DAP pathway is also modulated by such environmental cues to align the production of lysine and m-DAP with the physiological state of the cell. For example, nutrient limitation can trigger global stress responses that impact the expression of metabolic pathways.

Furthermore, post-translational modifications, such as Nε-lysine acetylation of metabolic enzymes, are increasingly recognized as a widespread regulatory mechanism in bacteria, including Bacillus subtilis. This reversible modification can alter enzyme activity in response to the metabolic state of the cell, such as the availability of acetyl-CoA. While direct evidence for the regulation of the acetylase DAP pathway enzymes by this mechanism is still emerging, it represents a potential layer of control that could allow for rapid adaptation to changes in the cellular environment.

Advanced Research Methodologies for Studying N Acetyl Ll 2,6 Diaminopimelate 1 and Its Pathways

Enzymatic Assay Development and Characterization

The development of robust enzymatic assays is fundamental to characterizing the enzymes involved in the N-acetyl-LL-2,6-diaminopimelate(1-) pathway and for discovering potential inhibitors.

Spectrophotometric Methods for Enzyme Activity Measurement

Spectrophotometric assays are widely used to measure the activity of enzymes in the diaminopimelate (DAP) pathway due to their simplicity and reliability. luc.edu A common approach involves monitoring the change in absorbance at a specific wavelength that corresponds to the formation of a product or the depletion of a substrate.

For instance, the activity of L,L-diaminopimelate aminotransferase (DapL), an enzyme in a variant of the DAP pathway, can be measured by monitoring the formation of tetrahydrodipicolinate (THDPA) from L,L-DAP. frontiersin.org This is achieved using an ortho-aminobenzaldehyde assay, where ortho-aminobenzaldehyde reacts with the produced THDPA to form a dihydroquinazolium adduct that absorbs light at 440 nm. frontiersin.orgnih.gov The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. frontiersin.org

Another spectrophotometric method is employed for N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is not directly involved with N-acetyl-LL-2,6-diaminopimelate(1-) but is part of a related acylase pathway. luc.edunih.gov A classic assay for DapE monitors the cleavage of the amide bond in the substrate N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) at 225 nm. luc.edu However, this method is susceptible to interference from compounds that absorb in the UV region. luc.edu To overcome this, a ninhydrin-based assay was developed. luc.eduresearchgate.net In this assay, ninhydrin (B49086) reacts with the primary amine formed upon substrate hydrolysis, producing a colored product that can be measured at 570 nm. luc.edu To enhance the specificity of this assay, a modified substrate, N⁶-methyl-L,L-SDAP, was synthesized to prevent side reactions with ninhydrin. luc.eduresearchgate.net

Coupled spectrophotometric assays are also utilized. For example, the activity of diaminopimelate aminotransferase (DapL) can be measured in the reverse direction by coupling the reaction to glutamate (B1630785) dehydrogenase. nih.gov The formation of glutamate from α-ketoglutarate is linked to the conversion of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm. nih.gov

Assay TypeEnzymePrincipleWavelength
Direct SpectrophotometricDapEMonitors amide bond cleavage of L,L-SDAP. luc.edu225 nm luc.edu
Ninhydrin-basedDapENinhydrin reacts with the primary amine product. luc.edu570 nm luc.edu
ortho-aminobenzaldehydeDapLortho-aminobenzaldehyde reacts with THDPA product. frontiersin.orgnih.gov440 nm frontiersin.org
Coupled SpectrophotometricDapLCoupled to glutamate dehydrogenase, measures NADPH production. nih.gov340 nm nih.gov

High-Throughput Screening for Modulators

High-throughput screening (HTS) is a critical technology in drug discovery for identifying inhibitors of essential enzymes like those in the diaminopimelate pathway. nih.govyoutube.com HTS platforms utilize automated robotic systems to test millions of compounds against a specific disease target in a short period. youtube.com These systems often employ miniaturized assays in microtiter plates to increase throughput and reduce reagent consumption. researchgate.net

For enzymes in the diaminopimelate pathway, assays are adapted for a 96-well or higher-density format. researchgate.net For example, the ninhydrin-based assay for DapE has been shown to be amenable to HTS, facilitating the discovery of new antibiotic lead compounds. researchgate.net Similarly, coupled enzyme assays, like the one for DAPDC, have been optimized for HTS to screen for inhibitors. nih.gov The data generated from HTS is analyzed using advanced algorithms to identify potential drug candidates. youtube.com Following initial screening, "hit" compounds are further characterized to determine their mechanism of inhibition. nih.gov

Analytical Techniques for Detection and Quantification of Metabolites

Accurate detection and quantification of metabolites like N-acetyl-LL-2,6-diaminopimelate(1-) are essential for understanding metabolic fluxes and the effects of potential inhibitors.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components of a complex mixture. nih.govresearchgate.net For the analysis of amino acids and their derivatives, which often lack a strong UV chromophore, pre-column derivatization is commonly employed to enhance their detection by UV or fluorescence detectors. sigmaaldrich.com

A widely used derivatizing agent is o-phthaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. This method is highly sensitive and has been successfully applied to the analysis of diaminopimelic acid (DAP) diastereomers in bacterial cell walls. nih.govresearchgate.net The derivatized DAP isomers are separated by reverse-phase HPLC and detected by fluorescence. This technique requires only a small amount of sample material. nih.gov

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of metabolites due to its high sensitivity and specificity. sigmaaldrich.com When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of complex biological samples. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting a selected ion and analyzing the resulting fragment ions. nih.gov This technique is particularly useful for structural elucidation and for quantifying specific metabolites in a complex matrix. For instance, tandem MS has been used for the characterization and quantification of 6-N-carboxymethyllysine, a related modified amino acid. nih.gov The fragmentation pattern of the parent ion provides a unique signature for the compound, enabling its confident identification. nih.gov For N-acetyl-LL-2,6-diaminopimelate(1-), predicted collision cross section (CCS) values for different adducts can be calculated, which aids in its identification in MS analyses. uni.lu

Analytical TechniquePrincipleApplication to N-acetyl-LL-2,6-diaminopimelate(1-) and related compounds
HPLC with DerivatizationSeparation of analytes followed by detection after chemical modification to enhance signal. sigmaaldrich.comAnalysis of DAP diastereomers using OPA derivatization and fluorescence detection. nih.govresearchgate.net
Mass Spectrometry (MS)Measurement of the mass-to-charge ratio of ions to identify and quantify molecules. sigmaaldrich.comIdentification of N-acetyl-LL-2,6-diaminopimelate(1-) and other pathway metabolites. uni.lu
Tandem Mass Spectrometry (MS/MS)Fragmentation of selected ions to obtain structural information and enhance specificity. nih.govStructural characterization and quantification of pathway intermediates and related modified amino acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Pathway Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure of organic molecules and for tracking metabolic pathways in real-time. nih.gov For intermediates of the diaminopimelate (DAP) pathway, such as N-acetyl-LL-2,6-diaminopimelate, NMR provides invaluable data on atomic connectivity and stereochemistry, confirming the identity and structure of the compound.

A key application of NMR in this field is metabolic flux analysis using isotopic tracers. nih.govnorthwestern.edu In these experiments, microorganisms are cultured in media containing stable, non-radioactive isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) integrated into precursor molecules. nih.gov As the bacteria synthesize amino acids, these labeled atoms are incorporated into the various intermediates of the DAP pathway. By analyzing cell extracts with NMR, researchers can trace the path of the isotopic labels through the network of reactions. nih.govnih.gov The specific pattern of isotope incorporation into molecules like N-acetyl-LL-2,6-diaminopimelate reveals the activity of different biosynthetic routes. For instance, a study on Corynebacterium glutamicum utilized NMR analysis to confirm that two distinct variants of the meso-diaminopimelate (m-DAP) synthesis pathway—the succinylase and dehydrogenase pathways—were simultaneously active in vivo. nih.gov This approach allows for the quantitative assessment of pathway utilization under various genetic or environmental conditions. sciforum.net

Table 1: NMR Techniques in Metabolic Pathway Analysis

NMR Technique Application Information Gained
1D ¹H and ¹³C NMR Structural Confirmation Provides chemical shift and coupling constant data to confirm the molecular structure of pathway intermediates.
2D Correlation Spectroscopy (e.g., HSQC, TOCSY) Metabolite Identification & Pathway Tracing Resolves complex mixtures of metabolites and shows correlations between atoms, helping to trace the flow of isotopic labels through a pathway. amazonaws.com

Capillary Electrophoresis (CE) for Compound Separation and Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique ideally suited for the analysis of charged molecules like amino acids and their derivatives, including N-acetyl-LL-2,6-diaminopimelate(1-). The method separates compounds based on their differential migration speeds in an electrolyte-filled capillary under the influence of a high-voltage electric field. This migration is determined by the molecule's charge-to-size ratio.

In the context of the DAP pathway, CE is employed to separate the various intermediates from complex biological samples, such as cell lysates or enzyme reaction mixtures. Its high efficiency and resolution allow for the clear separation of structurally similar compounds. The technique is also invaluable for purity assessment of synthesized or isolated standards of N-acetyl-LL-2,6-diaminopimelate, ensuring that subsequent biochemical or structural studies are performed with a compound of known quality. For example, CE assays have been developed and validated for quantifying related small molecules, demonstrating the ability to detect and quantify impurities at levels as low as 0.05%. nih.gov The principles of these validated methods, which involve optimizing parameters like buffer pH and voltage, are directly applicable to developing robust assays for N-acetyl-LL-2,6-diaminopimelate and other DAP pathway intermediates. nih.gov

Structural Biology Approaches to Enzyme-Ligand Interactions

X-ray Crystallography of N-acetyldiaminopimelate Deacetylase and Related Enzymes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of proteins. For the diaminopimelate pathway, crystallographic studies of enzymes like N-acetyldiaminopimelate deacetylase (DapE), which catalyzes the deacetylation of N-acetyl-LL-2,6-diaminopimelate, provide critical insights into their function. By crystallizing the enzyme, often in complex with its substrate, a product, or an inhibitor, researchers can visualize the exact architecture of the active site.

These structures reveal the specific amino acid residues that are responsible for binding the N-acetyl-LL-2,6-diaminopimelate substrate and for carrying out the chemical reaction. For example, the structure of DapE from the pathogen Acinetobacter baumannii has been determined and compared to that of other species, such as Haemophilus influenzae. acs.org Such structural data are fundamental for understanding the enzyme's mechanism of action and its substrate specificity. Furthermore, these detailed atomic blueprints are essential for structure-based drug design, enabling the development of specific inhibitors that could serve as novel antibiotics by targeting the bacterial cell wall synthesis pathway. acs.org

Site-Directed Mutagenesis for Mechanistic Insights

Site-directed mutagenesis is a molecular biology technique used to make specific, targeted changes to the DNA sequence of a gene. nih.gov This, in turn, results in a modified protein where one or more amino acids have been replaced. This method is a cornerstone for testing hypotheses generated from structural data, such as those from X-ray crystallography.

To understand the functional role of specific amino acids in the active site of N-acetyldiaminopimelate deacetylase (DapE), researchers systematically replace them with other amino acids. nih.gov For example, a residue hypothesized to be the catalytic base can be mutated to an amino acid that cannot perform this function. The effect of the mutation is then assessed by measuring the enzyme's kinetic parameters. A significant drop in catalytic activity following a mutation confirms the importance of that specific residue in the enzyme's mechanism. nih.govfrontiersin.org By creating a series of mutants, scientists can map the functional role of each key residue, distinguishing those critical for substrate binding from those essential for catalysis. nih.govyoutube.com This approach provides definitive mechanistic insights that complement the static picture provided by crystallography. frontiersin.org

Table 2: Investigating Enzyme Function with Mutagenesis

Residue Type Example Mutation Purpose Expected Outcome if Hypothesis is Correct
Catalytic Residue Histidine to Alanine To test the role of the residue as a proton donor/acceptor. Drastic reduction or complete loss of enzymatic activity.
Binding Residue Arginine to Alanine To probe the role of a charged residue in substrate binding via electrostatic interactions. Significant increase in the Michaelis constant (Km), indicating weaker substrate binding, with a possible decrease in Vmax.

Genetic Engineering and Molecular Biology Tools in Pathway Investigation

Gene Deletion, Knock-in, and Complementation Studies in Microbial Models

Genetic engineering provides powerful tools to investigate the physiological role of the diaminopimelate pathway in living organisms, most commonly in microbial models like Escherichia coli and Corynebacterium glutamicum. nih.gov These techniques involve the targeted manipulation of the genes that encode the pathway's enzymes.

Gene Deletion (Knock-out): By deleting a specific gene from the chromosome, such as dapE (encoding N-acetyldiaminopimelate deacetylase), researchers can create a "knock-out" mutant. The inability of this mutant to grow without an external supply of diaminopimelate or lysine (B10760008) directly demonstrates the essentiality of that gene and its corresponding enzyme in the biosynthetic pathway. nih.gov

Complementation Studies: Complementation is used to confirm gene function. For instance, an E. coli strain with deletions in its native DAP pathway genes (e.g., ΔdapD and ΔdapE) is unable to synthesize its cell wall and cannot grow. nih.gov Scientists can then introduce a gene from another organism suspected to have a similar function. If the foreign gene "rescues" the mutant and restores its ability to grow, it provides strong evidence that the new gene performs the missing function. This approach was used to show that a gene from Chlamydia trachomatis could complement an E. coli ΔdapD ΔdapE mutant, thereby identifying the function of the chlamydial enzyme. nih.gov

These genetic manipulations are fundamental to dissecting complex metabolic pathways, validating enzyme function in vivo, and identifying potential targets for antimicrobial drugs. nih.govnih.gov

Promoter Analysis and Gene Expression Profiling

The biosynthesis of N-acetyl-LL-2,6-diaminopimelate(1-), a key intermediate in the acetylase variant of the diaminopimelate (DAP) pathway for lysine production, is tightly regulated at the genetic level. Understanding this regulation is crucial for metabolic engineering and is achieved through detailed promoter analysis and gene expression profiling. These studies dissect the molecular mechanisms that control the transcription of genes encoding the enzymes of this pathway.

Research has focused on key genes within the DAP pathway, such as dapA, which encodes 4-hydroxy-tetrahydrodipicolinate synthase, the first enzyme in the pathway. In Escherichia coli, it was previously thought that dapA expression was unregulated. However, studies have shown that expression from the dapA promoter (PdapA) is, in fact, regulated by the intracellular concentration of diaminopimelic acid. pnas.orgnih.gov A limitation of DAP leads to an increase in the expression of a reporter gene under the control of PdapA. pnas.orgnih.gov The control region for this regulation in E. coli is contained within a 70-base-pair fragment upstream of the gene's translation start site, which includes the -10 and -35 promoter elements and the ribosome binding site. physiology.org

In the industrial workhorse Corynebacterium glutamicum, the dapA promoter has also been a subject of intense study. Deletion and mutation analyses have identified critical elements for its function, including an extended -10 region and a specific stretch of thymine (B56734) residues. nih.gov Mutational analysis of the PdapA promoter has demonstrated that specific nucleotide substitutions can significantly increase or decrease promoter activity, highlighting the precise tuning of gene expression possible through promoter engineering. nih.gov For instance, creating a TG motif at a specific position upstream of the -10 hexamer resulted in a four-fold increase in promoter strength. nih.gov

Gene expression profiling reveals a complex regulatory network. In E. coli, the genes for lysine biosynthesis are generally repressed by the end-product, lysine, although the specific mechanisms for many of these genes are still being uncovered. nih.gov For instance, the lysA gene, which encodes the final enzyme in the pathway, is positively regulated by the LysR-type transcriptional regulator. nih.gov In contrast, the expression of most lysine biosynthesis genes in C. glutamicum shows consistent levels despite significant changes in the metabolic flux, suggesting that regulation occurs primarily at the metabolic level rather than the transcriptional level.

Table 1: Key Genes in the Diaminopimelate (DAP) Pathway and Their Regulation

GeneEnzymeOrganismRegulatory FindingsReference
dapA4-hydroxy-tetrahydrodipicolinate synthaseEscherichia coliExpression is regulated by intracellular levels of diaminopimelic acid (DAP). The control region is within the 70 bp upstream of the start site. nih.govphysiology.org
dapA4-hydroxy-tetrahydrodipicolinate synthaseCorynebacterium glutamicumPromoter activity is dependent on an extended -10 region and a stretch of T's at positions -55 to -50. Specific point mutations can significantly alter promoter strength. nih.gov
lysCAspartokinase IIIEscherichia coliSubject to feedback inhibition by lysine. Mutations in the leader region can release this repression. nih.govnih.gov
lysADiaminopimelate decarboxylaseEscherichia coliPositively regulated by the transcriptional regulator LysR. nih.gov
ddhDiaminopimelate dehydrogenaseCorynebacterium glutamicumTranscription level increases in response to higher ammonium (B1175870) concentrations. Overexpression can enhance lysine production. nih.gov

Systems Biology Approaches: Metabolomics and Proteomics for Pathway Flux Analysis

To comprehend the intricate network of reactions leading to N-acetyl-LL-2,6-diaminopimelate(1-) and ultimately lysine, researchers employ systems biology approaches. Metabolomics and proteomics, in particular, provide a global view of the molecular components, allowing for a detailed analysis of pathway flux—the rate of turnover of molecules through a metabolic pathway.

Metabolic flux analysis (MFA) is a powerful technique used to quantify intracellular fluxes. youtube.com By feeding cells with 13C-labeled substrates like glucose and analyzing the labeling patterns in downstream metabolites and amino acids using gas chromatography-mass spectrometry (GC-MS), researchers can map the flow of carbon through the central metabolism and into the DAP pathway. nih.gov For example, MFA studies in lysine-producing Corynebacterium glutamicum have revealed significant differences in pathway activities when the organism is grown on different sugars, such as glucose versus fructose (B13574). nih.gov Such analyses have shown that in high-yield strains, a significant portion of the carbon source is directed towards lysine, with a high flux through the pentose (B10789219) phosphate (B84403) pathway to meet the demand for the cofactor NADPH. nih.gov These studies provide quantitative data on how genetic modifications redirect metabolic flux to enhance the production of desired compounds.

Proteomics, the large-scale study of proteins, complements metabolomic data by providing information on the expression levels of the enzymes that catalyze the metabolic reactions. microbenotes.com In C. glutamicum, proteomic analyses using techniques like two-dimensional gel electrophoresis and mass spectrometry have been used to identify and quantify proteins under various conditions, including those optimized for amino acid production. mdpi.comuq.edu.au These studies have revealed that while the expression of many lysine biosynthesis genes remains constant, the levels of enzymes in central metabolism can change significantly. uq.edu.au For instance, under lysine production conditions, there is often an increase in the expression of enzymes involved in anaplerotic reactions, which replenish intermediates of the TCA cycle that are drawn off for amino acid synthesis.

Table 2: Findings from Systems Biology Studies of the Lysine Biosynthesis Pathway

MethodologyOrganismKey FindingsReference
13C Metabolic Flux Analysis (MFA)Corynebacterium glutamicumQuantified redirection of flux from the TCA cycle towards anaplerotic carboxylation and lysine biosynthesis during the production phase. Showed a high pentose phosphate pathway flux (55.7%) is beneficial for NADPH supply. nih.govuq.edu.au
Comparative Metabolic Flux AnalysisCorynebacterium glutamicumRevealed substrate-specific differences in intracellular pathway activities; 11.1 mM lysine was produced on glucose versus 8.6 mM on fructose under specific batch conditions. nih.gov
Transcriptome & Metabolome AnalysisStreptomyces albulusIdentified that genes like asd were upregulated early, while dapA and lysA were downregulated in the late fermentation phase for ε-Poly-L-Lysine production. mdpi.com
Proteomics (2D-PAGE & MS)Corynebacterium glutamicumIdentified changes in the proteome related to nitrogen starvation and other stressors, providing insight into the regulation of enzymes in central metabolism and amino acid synthesis. mdpi.comuq.edu.au
Systems Metabolic Engineering (Transcriptomics & In Silico Flux Analysis)Escherichia coliIdentified gene targets for manipulation (e.g., deletion of metA and lysA) to increase precursor availability for L-threonine production, a related aspartate-family amino acid. nih.gov

Biotechnological and Synthetic Biology Applications

Metabolic Engineering for Enhanced Production of L-Lysine and Related Compounds

The industrial production of L-lysine, a vital supplement in animal feed and human nutrition, relies heavily on microbial fermentation, primarily using organisms like Corynebacterium glutamicum and Escherichia coli. researchgate.netnih.govnih.gov Metabolic engineering efforts frequently target the DAP pathway to improve production titers. The acetylase variant of the DAP pathway, which involves N-acetyl-LL-2,6-diaminopimelate(1-), presents specific targets for optimization. nih.govebi.ac.uk

Strategies for Carbon Flux Redirection and Pathway Optimization

A primary goal in metabolic engineering for L-lysine overproduction is to channel the maximum amount of carbon from central metabolism into the lysine (B10760008) biosynthesis pathway. nih.gov This involves a multi-pronged approach to optimize precursor supply and eliminate metabolic bottlenecks.

Enhancing Precursor Supply : The synthesis of L-lysine begins with aspartate and pyruvate (B1213749). nih.gov Strategies to increase the availability of these precursors are crucial. In C. glutamicum, for instance, flux analysis has identified the anaplerotic reaction catalyzed by phosphoenolpyruvate (B93156) carboxylase (PPC) or pyruvate carboxylase (PYC) as a key control point. nih.govnih.gov Overexpression of genes like pyc can increase the carbon flux towards oxaloacetate, a direct precursor to the aspartate family of amino acids. researchgate.net

Deregulation of Key Enzymes : Native enzymes in the pathway are often subject to feedback inhibition, where high concentrations of the end-product (L-lysine) inhibit early enzymatic steps. researchgate.net A classic example is aspartokinase (LysC), which is typically inhibited by a combination of L-lysine and L-threonine. researchgate.net Engineering feedback-resistant variants of this enzyme is a foundational strategy for ensuring a continuous flux into the pathway. nih.gov

Pathway Balancing and Bottleneck Removal : Within the DAP pathway itself, certain steps can be rate-limiting. In strains utilizing the acetylase pathway, the efficiency of enzymes like tetrahydrodipicolinate acetylase and N-acetyl-diaminopimelate deacetylase can be critical. nih.govresearchgate.net Using techniques like promoter engineering to fine-tune the expression levels of pathway genes helps to avoid the accumulation of inhibitory intermediates and ensures a smooth conversion through the pathway. researchgate.net For example, a study on C. glutamicum demonstrated that weakening the competing succinylase pathway by attenuating the dapD gene while overexpressing the ddh gene from the dehydrogenase pathway significantly redirected flux and boosted lysine production to 189 g/L. nih.govnih.gov

Reducing By-product Formation : Carbon flux can be diverted to competing pathways, leading to the formation of by-products like isoleucine and valine. nih.gov Limiting the supply of specific co-factors can redirect metabolism. For example, restricting pantothenate, a precursor to coenzyme A, was shown to decrease the production of valine and isoleucine while increasing lysine yield in a recombinant Corynebacterium strain. nih.gov

Heterologous Expression and Pathway Reconstruction in Model Organisms

The modular nature of metabolic pathways allows for their transfer and reconstruction in robust industrial microorganisms like E. coli or yeast, which are often easier to manipulate genetically than native producers. nih.govinscripta.com The acetylase pathway, involving N-acetyl-LL-2,6-diaminopimelate(1-), is a candidate for such synthetic biology approaches.

Reconstructing More Efficient Pathways : Organisms may possess different, and sometimes more efficient, versions of the DAP pathway. The acetylase pathway is analogous to the more common succinylase pathway but uses acetyl-CoA instead of succinyl-CoA. nih.govebi.ac.uk In contexts where acetyl-CoA is more abundant, expressing the acetylase pathway enzymes could theoretically improve efficiency.

Creating Novel Production Platforms : While C. glutamicum is a natural lysine producer, E. coli has been extensively engineered for high-titer production. nih.govsci-hub.se This often involves expressing genes from various organisms to create an optimal synthetic pathway. For example, introducing a highly efficient diaminopimelate dehydrogenase from a thermophilic organism into E. coli successfully redirected the DAP pathway, leading to a significant increase in the final L-lysine titer from 71.8 g/L to 119.5 g/L. researchgate.net

Expanding the Product Portfolio : An engineered high-flux lysine pathway can be a platform for producing other valuable chemicals. By introducing new enzymes that use lysine or its intermediates as substrates, production can be diversified. For instance, engineered E. coli strains with a high lysine output have been modified to produce L-lysine derivatives like 5-aminovalerate (5-AVA) and 1,5-pentanediol (B104693) (1,5-PDO), which are precursors for polymers. acs.org

The N-acetyl-LL-2,6-diaminopimelate(1-) Pathway as a Target for Antimicrobial Development

The DAP pathway is an ideal target for antimicrobial drugs because it is essential for the survival of many bacteria but is absent in humans, who must obtain lysine through their diet. nih.govmdpi.comnih.gov The enzymes within the acetylase and succinylase variants of the pathway, which process intermediates like N-acetyl-LL-2,6-diaminopimelate(1-), represent specific and attractive targets for inhibitor design. mdpi.commdpi.com

Rational Design of Enzyme Inhibitors Targeting Essential Biosynthetic Steps

Rational drug design leverages the detailed structural and mechanistic understanding of an enzyme to create specific inhibitors. 182.160.97slideshare.net Key enzymes in the DAP pathway, such as N-succinyl-L,L-diaminopimelate desuccinylase (DapE), which is analogous to the N-acetyl-diaminopimelate deacetylase in the acetylase pathway, have been extensively studied for this purpose. nih.govuacj.mx

Target Selection : The enzymes of the DAP pathway are prime targets because their inhibition can disrupt both protein synthesis (via lysine starvation) and cell wall integrity (via m-DAP depletion). mdpi.comluc.edu DapE, a dizinc (B1255464) metalloenzyme, is particularly attractive because its knockout is lethal in several pathogenic bacteria, and its mechanism is well-characterized. mdpi.comnih.gov

Structure-Based Design : High-resolution crystal structures of target enzymes allow for the design of molecules that fit precisely into the active site. acs.org For DapE, the active site contains two zinc ions that are critical for catalysis. uacj.mxacs.org Inhibitor design often focuses on molecules with functional groups, known as zinc-binding groups (ZBGs), that can coordinate with these metal ions, such as thiols or sulfonamides. uacj.mxresearchgate.net

Mechanism-Based Inhibitors : These compounds are designed to mimic the substrate or transition state of the reaction catalyzed by the enzyme. researchgate.net By understanding how the natural substrate, N-succinyl-L,L-diaminopimelate (for DapE) or N-acetyl-LL-2,6-diaminopimelate (for the deacetylase), binds and is processed, researchers can design stable analogs that bind tightly to the active site and block its function. researchgate.net

Characterization of Inhibitor Specificity and Potency

Once potential inhibitors are designed and synthesized, they must be rigorously tested to determine their effectiveness and specificity. 182.160.97 This involves kinetic assays and structural studies to confirm their mechanism of action.

Measuring Potency : The potency of an inhibitor is typically quantified by its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) or its inhibition constant (Kᵢ), which reflects the affinity of the inhibitor for the enzyme. 182.160.97 For example, the well-known drug L-captopril, an ACE inhibitor, was identified as a competitive inhibitor of DapE from Haemophilus influenzae and Neisseria meningitidis with Kᵢ values of 1.8 µM and 2.8 µM, respectively. nih.govacs.org

Determining Specificity : An ideal antimicrobial inhibitor should be highly specific for its bacterial target, with minimal interaction with human enzymes to avoid side effects. 182.160.97 The stereoselectivity of DapE has been demonstrated, as it is much more strongly inhibited by L-captopril (IC₅₀ = 3.3 µM) than by D-captopril (IC₅₀ = 42 µM), providing a basis for designing specific inhibitors. nih.govacs.org

Structural Validation : X-ray crystallography can be used to obtain a structure of the inhibitor bound to the enzyme. acs.org The crystal structure of L-captopril in complex with DapE from N. meningitidis confirmed that the inhibitor's thiol group bridges the two zinc ions in the active site, providing a clear model for how it blocks the enzyme and guiding the design of new, potentially more potent compounds. nih.govacs.org

Inhibitor Target Enzyme Source Organism Potency (Kᵢ or IC₅₀) Inhibition Type
L-CaptoprilDapEHaemophilus influenzae1.8 µM (Kᵢ), 3.3 µM (IC₅₀)Competitive
L-CaptoprilDapENeisseria meningitidis2.8 µM (Kᵢ)Competitive
D-CaptoprilDapEHaemophilus influenzae42 µM (IC₅₀)Competitive
L-PenicillamineDapEHaemophilus influenzae4.6 µM (Kᵢ), 13.7 µM (IC₅₀)Competitive
D-PenicillamineDapEHaemophilus influenzae50 µM (IC₅₀)Competitive

Table based on data from kinetic studies on DapE inhibitors. nih.govacs.org

Industrial Applications and Biorefinery Concepts

The principles of metabolic engineering applied to the N-acetylated DAP pathway extend beyond the production of single compounds like L-lysine. They are integral to the broader concept of the biorefinery, where renewable biomass is converted into a spectrum of value-added chemicals.

Engineered strains with a high flux through the lysine pathway serve as powerful platforms for producing a range of lysine-derived chemicals. acs.org By introducing additional heterologous enzymes, the pathway can be extended to synthesize compounds like cadaverine (B124047) (a precursor to bio-based polyamides), 5-aminovalerate, and 1,5-pentanediol, which have applications in the production of bioplastics and polyesters. acs.org This approach transforms the microbial cell factory from a single-product generator into a versatile production chassis, contributing to a more sustainable chemical industry by replacing petroleum-based feedstocks with renewable resources. nih.gov

Q & A

Q. What experimental methods are used to detect and quantify N-acetyl-LL-2,6-diaminopimelate(1-) in bacterial cell wall biosynthesis?

Methodological Answer: Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for detecting and quantifying N-acetyl-LL-2,6-diaminopimelate(1-) in bacterial lysates. For example, in metabolomic studies, UPLC-QTOFMS has been used to track intermediates like N-succinyl-L,L-2,6-diaminopimelate in lysine biosynthesis pathways . Additionally, enzymatic assays using purified peptidoglycan precursors (e.g., UDP-MurNAc-L-Ala-D-Glu) and monitoring substrate specificity via kinetic parameters (e.g., Km values) can validate its role in peptidoglycan synthesis .

Q. How does N-acetyl-LL-2,6-diaminopimelate(1-) integrate into the lysine biosynthesis pathway?

Methodological Answer: In the lysine pathway, N-acetyl-LL-2,6-diaminopimelate(1-) is a substrate for the enzyme N-acetyl-LL-diaminopimelate deacylase (EC 3.5.1.47), which hydrolyzes it to LL-2,6-diaminopimelate and acetate. This reaction is critical for converting lysine precursors into meso-2,6-diaminopimelate, a direct precursor of lysine and peptidoglycan . Researchers can validate this step via gene knockout studies of dapE (encoding the deacylase) and monitoring lysine auxotrophy or peptidoglycan defects in mutants .

Q. What enzymes interact with N-acetyl-LL-2,6-diaminopimelate(1-), and how are their activities assayed?

Methodological Answer: Key enzymes include:

  • MurE ligase : Adds meso-2,6-diaminopimelate to UDP-MurNAc-L-Ala-D-Glu during peptidoglycan synthesis. Activity is assayed via in vitro reactions with purified enzyme, monitoring ATP consumption or product formation via HPLC .
  • LL-diaminopimelate aminotransferase (EC 2.6.1.83) : Catalyzes the transamination of 2-oxoglutarate and LL-2,6-diaminopimelate. Activity is measured using coupled assays with glutamate dehydrogenase and NADH oxidation .

Advanced Research Questions

Q. How can metabolic flux analysis resolve contradictions in lysine pathway regulation involving N-acetyl-LL-2,6-diaminopimelate(1-)?

Methodological Answer: Bayesian inference models integrating transcriptomic, proteomic, and fluxomic data can resolve discrepancies. For example, in Staphylococcus aureus, upregulated lysine biosynthesis genes (e.g., lysA) may not correlate with lysine flux due to allosteric regulation by N-succinyl-L,L-2,6-diaminopimelate (SDAP). Posterior predictive distributions and elasticity analysis can quantify regulatory effects . Contradictions in enzyme substrate specificity (e.g., MurE preferring meso- over LL-2,6-diaminopimelate) require structural homology modeling and mutagenesis of active-site residues .

Q. What experimental designs validate the essentiality of N-acetyl-LL-2,6-diaminopimelate(1-) in bacterial viability?

Methodological Answer: Conditional gene silencing (e.g., CRISPRi) or temperature-sensitive mutants of genes like dapE or murE can test essentiality. For example, Bacillus subtilis mutants lacking diaminopimelate epimerase (DapF) require lysine supplementation, confirming the indispensability of meso-2,6-diaminopimelate . Peptidoglycan purification followed by muropeptide analysis via LC-MS can confirm structural defects in cell walls .

Q. How do pH and cofactor concentrations affect the enzymatic processing of N-acetyl-LL-2,6-diaminopimelate(1-)?

Methodological Answer: Enzyme kinetics under varying conditions (e.g., pH 7.0–10.0, Mg<sup>2+</sup> 0–50 mM) can be assayed. For MurE from Verrucomicrobium spinosum, activity peaks at pH 9.6 and 30 mM Mg<sup>2+</sup>, with a Km of 17 mM for meso-2,6-diaminopimelate . Contrastingly, PLP-independent racemases like PddB show no activity toward LL-2,6-diaminopimelate, highlighting substrate specificity constraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.